(S)-Desmethyl Citalopram Ethanedioate
Übersicht
Beschreibung
(S)-Desmethyl Citalopram Ethanedioate is a derivative of citalopram, a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. This compound is the S-enantiomer of desmethyl citalopram, which means it is a specific optical isomer with distinct pharmacological properties. The ethanedioate (oxalate) salt form enhances its stability and solubility, making it suitable for pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Desmethyl Citalopram Ethanedioate typically involves the resolution of racemic citalopram into its enantiomers, followed by selective demethylation. The process begins with the preparation of citalopram, which involves the reaction of 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile with various reagents . The resolution of the racemic mixture is achieved using chiral chromatography or enzymatic methods to obtain the S-enantiomer . The demethylation step is carried out using reagents such as boron tribromide or other demethylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Desmethyl Citalopram Ethanedioate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
(S)-Desmethyl Citalopram Ethanedioate has several scientific research applications:
Wirkmechanismus
The mechanism of action of (S)-Desmethyl Citalopram Ethanedioate involves its interaction with the serotonin transporter (SERT). By binding to SERT, the compound inhibits the reuptake of serotonin (5-HT) into presynaptic neurons, thereby increasing the availability of serotonin in the synaptic cleft . This enhanced serotonergic transmission is believed to contribute to its antidepressant effects. The compound also exhibits allosteric modulation of SERT, which further enhances its binding affinity and prolongs its action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Escitalopram: The S-enantiomer of citalopram, similar in action but with different pharmacokinetic properties.
Desmethyl Citalopram: The demethylated form of citalopram, exists as a racemic mixture.
Uniqueness
This compound is unique due to its high selectivity and potency as an SSRI. Its specific interaction with SERT and allosteric modulation properties make it more effective in increasing serotonin levels compared to its racemic counterparts . Additionally, its ethanedioate salt form enhances its stability and solubility, making it a valuable compound for pharmaceutical applications .
Biologische Aktivität
(S)-Desmethyl Citalopram Ethanedioate, a metabolite of the selective serotonin reuptake inhibitor (SSRI) citalopram, has garnered attention for its biological activity and pharmacological implications. This article delves into its biological properties, pharmacokinetics, and therapeutic potential based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C18H22BrN2O4
- Molecular Weight : 396.29 g/mol
(S)-Desmethyl Citalopram acts primarily as a selective serotonin reuptake inhibitor. Its mechanism involves the inhibition of the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft, which is crucial for mood regulation and is implicated in treating depression and anxiety disorders.
Pharmacokinetics
Research indicates significant differences in the pharmacokinetics of (S)-Desmethyl Citalopram compared to its parent compound, citalopram.
- Clearance Rates :
- Age and Gender Effects :
Antidepressant Effects
(S)-Desmethyl Citalopram has been associated with antidepressant effects similar to those of citalopram. A study focusing on pharmacokinetics in elderly patients with Alzheimer's disease found that both (S)-citalopram and its metabolite effectively managed agitation symptoms .
Case Studies
- Alzheimer's Disease Management :
- Pharmacogenetics :
Comparative Biological Activity Table
Compound | Mechanism of Action | Clearance Rate (L/h) | Clinical Applications |
---|---|---|---|
Citalopram | SERT Inhibition | 14 | Depression, Anxiety |
(S)-Desmethyl Citalopram | SERT Inhibition | 38.5 | Depression, Agitation in Alzheimer's |
Eigenschaften
IUPAC Name |
(1S)-1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O.C2H2O4/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;3-1(4)2(5)6/h3-8,11,22H,2,9-10,13H2,1H3;(H,3,4)(H,5,6)/t19-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBDQJQSZZNPGM-FYZYNONXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.